

chemical structure and IUPAC name of 3,5-diiodopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Diiodopyridine**

Cat. No.: **B1353092**

[Get Quote](#)

An In-depth Technical Guide to **3,5-Diiodopyridine**

Introduction

3,5-Diiodopyridine is a halogenated heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with two iodine atoms at the meta positions, provides unique reactivity for the synthesis of more complex molecules. This guide offers a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for professionals in research and drug development. The presence of iodine atoms makes it a valuable intermediate in the development of contrast agents for medical imaging due to their radiopacity.

[1]

Chemical Structure and IUPAC Nomenclature

The chemical structure of **3,5-diiodopyridine** consists of a pyridine ring where the hydrogen atoms at the 3rd and 5th positions are replaced by iodine atoms.

- IUPAC Name: **3,5-diiodopyridine**[\[2\]](#)
- Molecular Formula: $C_5H_3I_2N$ [\[1\]](#)[\[2\]](#)[\[3\]](#)
- SMILES: C1=C(C=NC=C1I)I[\[2\]](#)
- InChI: InChI=1S/C5H3I2N/c6-4-1-5(7)3-8-2-4/h1-3H[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-diiodopyridine** is presented in the table below.

Property	Value	Reference
Molecular Weight	330.89 g/mol	[1] [2] [3]
Appearance	Grey solid	[3]
Melting Point	172 °C	[1] [3]
Boiling Point	317 °C	[1] [3]
Density	2.609 g/cm ³	[3]
CAS Number	53710-18-2	[2] [3]
Storage Temperature	2-8°C (protect from light)	[3]

Experimental Protocols

Synthesis of 3,5-disubstituted Pyridine Derivatives via Suzuki Coupling

While a direct, detailed synthesis protocol for **3,5-diiodopyridine** is not readily available in the provided context, the following is a representative experimental protocol for a Suzuki coupling reaction using a related di-substituted pyridine, 3,5-dibromopyridine, which is a common application for such scaffolds in creating more complex molecules. This methodology is indicative of the types of reactions in which **3,5-diiodopyridine** would be employed.

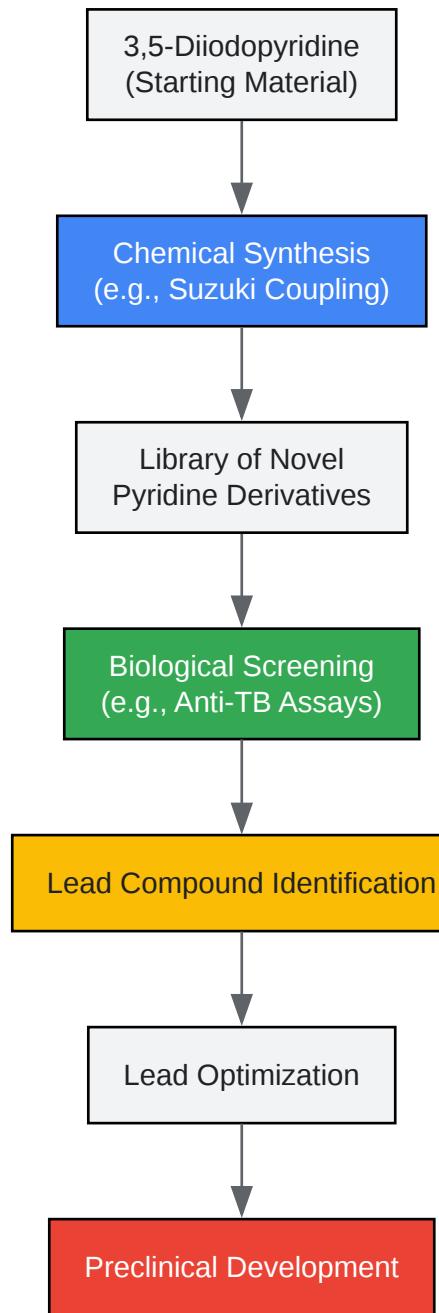
Objective: To synthesize a pyridine-3,5-bis(phenyl-4-carboxylic acid) derivative from 3,5-dibromopyridine.

Materials:

- 3,5-Dibromopyridine (0.948 g, 4 mmol)[\[4\]](#)
- 4-Ethoxycarbonylphenylboronic acid (1.824 g, 9.6 mmol)[\[4\]](#)

- Cesium carbonate (Cs_2CO_3) (5.53 g, 16.96 mmol)[4]
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.1 g, 8 mmol)[4]
- Ethanol (EtOH) (60 cm^3)[4]
- Chloroform (CHCl_3)[4]
- 2M Sodium hydroxide (NaOH) solution[4]
- 38% Hydrochloric acid (HCl)[4]
- Nitrogen (N_2) gas

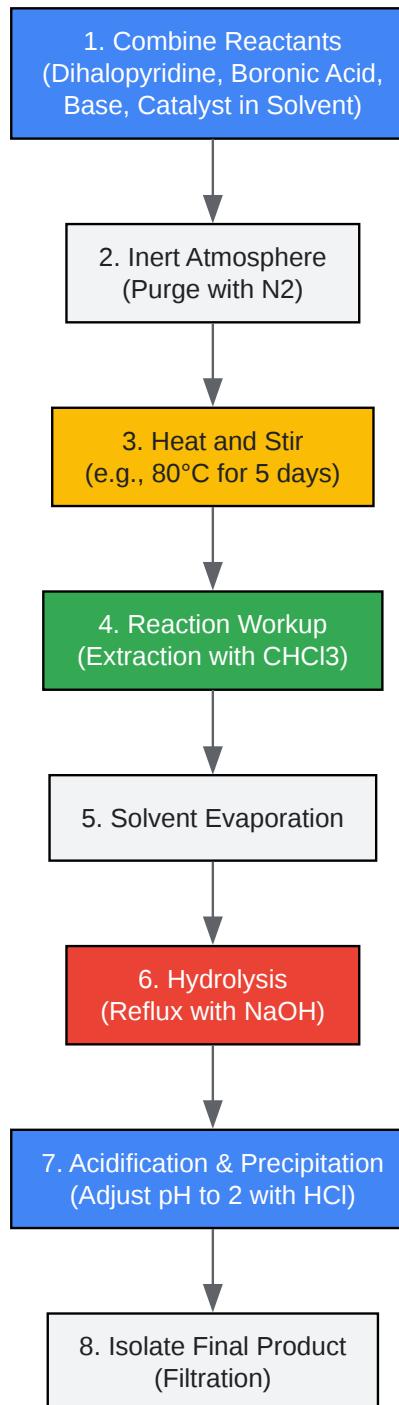
Procedure:


- To a reaction vessel, add 3,5-dibromopyridine (0.948 g), 4-ethoxycarbonylphenylboronic acid (1.824 g), cesium carbonate (5.53 g), and tetrakis(triphenylphosphine)palladium(0) (0.1 g).[4]
- Add 60 cm^3 of ethanol to the mixture.[4]
- Heat the mixture to 80°C and stir under a nitrogen atmosphere for 5 days.[4]
- After the reaction is complete, perform an extraction with chloroform (3 x 100 cm^3).[4]
- Separate the chloroform layer and evaporate it in vacuo to obtain the crude product.[4]
- Reflux the resulting white product in a 2M NaOH solution overnight.[4]
- Filter the resulting solution.
- Acidify the filtrate to a pH of 2 with 38% HCl.[4]
- Collect the resulting white powder, which is the final product. The reported yield for this procedure is 56%. [4]

Applications in Drug Development and Research

3,5-disubstituted pyridine scaffolds are significant in medicinal chemistry. The pyridine ring is a core component of numerous therapeutic agents.^[5] Specifically, compounds with this structure have been investigated for their potent activity against drug-resistant *Mycobacterium tuberculosis* clinical isolates.^[6] The 3,5-disubstituted pyridine chemotype has demonstrated significant antituberculosis activity, making further development of this class of compounds a promising area of research.^[6]

The general workflow for utilizing a compound like **3,5-diodopyridine** in a drug discovery pipeline is illustrated below.


Conceptual Workflow: 3,5-Diiodopyridine in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Role of **3,5-diiodopyridine** as a precursor in a typical drug discovery workflow.

The experimental workflow for a key synthetic step, such as the Suzuki coupling described in the protocol, can be visualized as follows.

Experimental Workflow: Suzuki Coupling Reaction

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis and purification via Suzuki coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Diiodopyridine [myskinrecipes.com]
- 2. 3,5-Diiodopyridine | C5H3I2N | CID 5110200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Diiodopyridine CAS#: 53710-18-2 [amp.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. dovepress.com [dovepress.com]
- 6. 3,5-disubstituted pyridines with potent activity against drug-resistant *Mycobacterium tuberculosis* clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and IUPAC name of 3,5-diiodopyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353092#chemical-structure-and-iupac-name-of-3-5-diiodopyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com